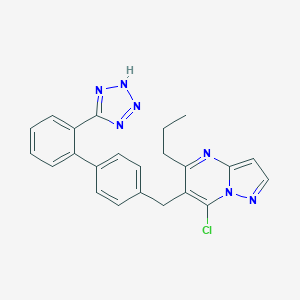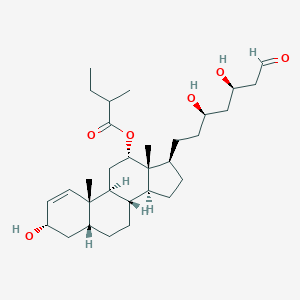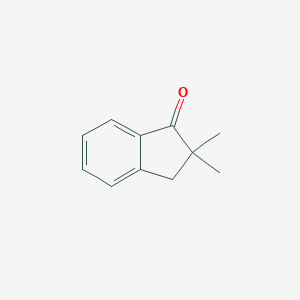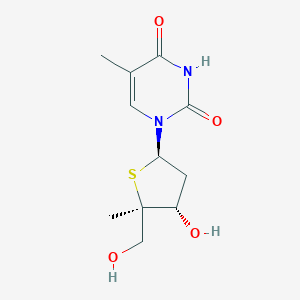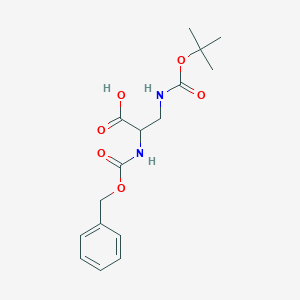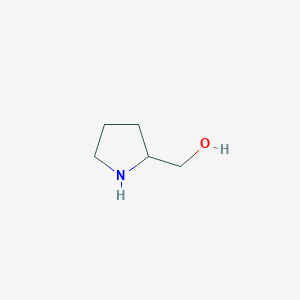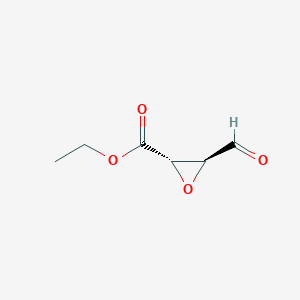
Ethyl (2S,3S)-3-formyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S,3S)-3-formyloxirane-2-carboxylate is a chemical compound that belongs to the family of oxiranes. It is a chiral molecule that has a stereocenter at the second and third carbon atoms. This compound has gained significant attention in recent years due to its potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science.
Mécanisme D'action
The mechanism of action of Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the epoxide ring. It can also act as a chiral auxiliary in asymmetric catalysis by forming a complex with a metal catalyst and a substrate, which can lead to the formation of a chiral product.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate. However, it has been reported to exhibit low toxicity in animal studies, indicating its potential use in medicinal chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate in lab experiments is its chiral nature, which can enhance the enantioselectivity of the reaction. It is also readily available and can be synthesized using simple procedures. However, one of the limitations is the difficulty in separating the diastereomers, which can be time-consuming and costly.
Orientations Futures
There are several future directions for the research on Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate. One of the directions is the development of new synthetic methods that can yield the desired diastereomer in high yield and purity. Another direction is the exploration of its potential applications in material science, where functionalized epoxides can be used as building blocks for the synthesis of new materials. Additionally, the use of Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate as a chiral auxiliary in asymmetric catalysis can be further explored to develop new reactions and improve the enantioselectivity.
Conclusion:
Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate is a chiral molecule that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new synthetic methods, materials, and reactions, which can have significant impacts on various scientific research fields.
Méthodes De Synthèse
Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate can be synthesized using different methods. One of the most common methods is the epoxidation of ethyl (E)-3-(4-nitrophenyl) acrylate with m-chloroperbenzoic acid (m-CPBA) in the presence of a catalytic amount of trifluoroacetic acid. This method yields a mixture of diastereomers, which can be separated by column chromatography. The desired diastereomer can be obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate has been used in various scientific research applications. It has been used as a chiral building block in the synthesis of natural products and pharmaceuticals. It has also been used as a ligand in asymmetric catalysis, where it can enhance the enantioselectivity of the reaction. Additionally, it has been used as a precursor for the synthesis of functionalized epoxides, which have potential applications in material science.
Propriétés
Numéro CAS |
140925-20-8 |
|---|---|
Nom du produit |
Ethyl (2S,3S)-3-formyloxirane-2-carboxylate |
Formule moléculaire |
C6H8O4 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
ethyl (2S,3S)-3-formyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-2-9-6(8)5-4(3-7)10-5/h3-5H,2H2,1H3/t4-,5+/m1/s1 |
Clé InChI |
FGYONPVWGMFWEL-UHNVWZDZSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1[C@H](O1)C=O |
SMILES |
CCOC(=O)C1C(O1)C=O |
SMILES canonique |
CCOC(=O)C1C(O1)C=O |
Synonymes |
Oxiranecarboxylic acid, 3-formyl-, ethyl ester, (2S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



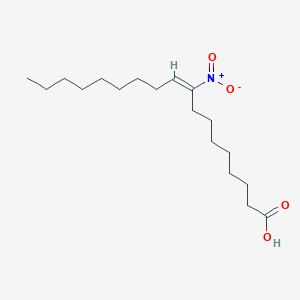
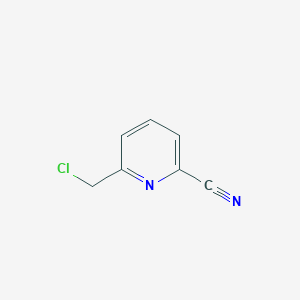
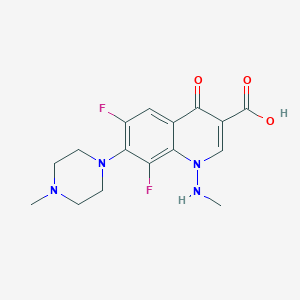
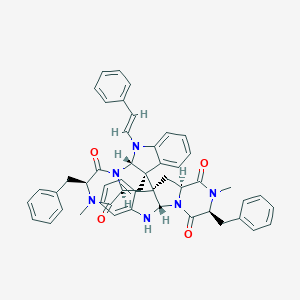
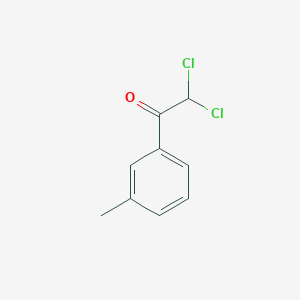
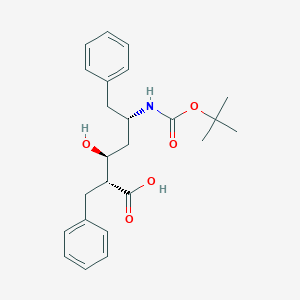
![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)
